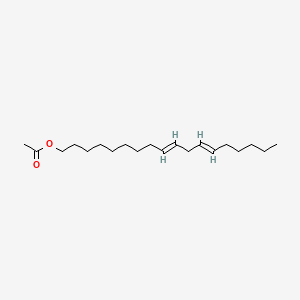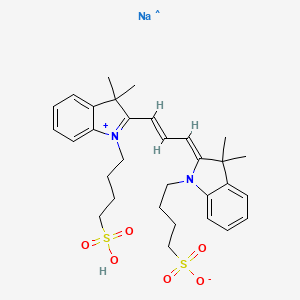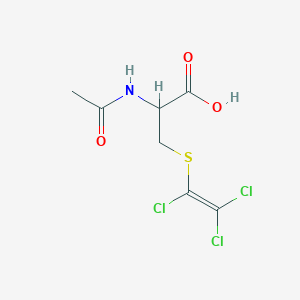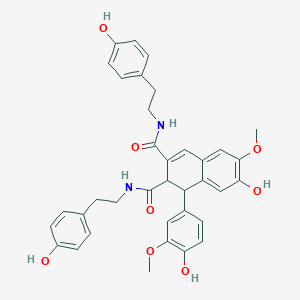
Linoleyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linoleyl acetate is an organic compound with the molecular formula C20H36O2. It is an ester formed from linoleyl alcohol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Linoleyl acetate can be synthesized through the esterification of linoleyl alcohol with acetic acid. The reaction typically requires an acidic catalyst to proceed efficiently. Industrial production methods often involve the use of supercritical carbon dioxide as a solvent to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Linoleyl acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to linoleyl alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Linoleyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in skin care and wound healing.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor
Mécanisme D'action
Linoleyl acetate can be compared with other similar compounds such as linalyl acetate and geranyl acetate. While all these compounds are esters and share some common properties, this compound is unique due to its specific molecular structure and the presence of conjugated double bonds. This structural feature contributes to its distinct chemical reactivity and biological activities .
Comparaison Avec Des Composés Similaires
- Linalyl acetate
- Geranyl acetate
- Citronellyl acetate
Linoleyl acetate stands out for its unique combination of chemical and biological properties, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C20H36O2 |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
[(9E,12E)-octadeca-9,12-dienyl] acetate |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h7-8,10-11H,3-6,9,12-19H2,1-2H3/b8-7+,11-10+ |
Clé InChI |
KFXARGMQYWECBV-ZDVGBALWSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/CCCCCCCCOC(=O)C |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrobromide](/img/structure/B12322020.png)

![[5-[2-(6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B12322029.png)
![4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12322036.png)


![Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)](/img/structure/B12322056.png)






